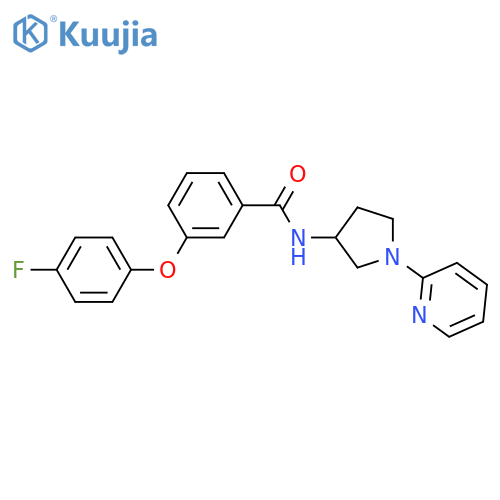

Cas no 1795193-83-7 (3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide)

3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide

-

- インチ: 1S/C22H20FN3O2/c23-17-7-9-19(10-8-17)28-20-5-3-4-16(14-20)22(27)25-18-11-13-26(15-18)21-6-1-2-12-24-21/h1-10,12,14,18H,11,13,15H2,(H,25,27)

- InChIKey: OCKUVUJWASATMI-UHFFFAOYSA-N

- SMILES: C(NC1CCN(C2=NC=CC=C2)C1)(=O)C1=CC=CC(OC2=CC=C(F)C=C2)=C1

3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6446-0201-2μmol |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 2μl |

$57.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-25mg |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 25mg |

$109.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-2mg |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 2mg |

$59.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-40mg |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 40mg |

$140.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-50mg |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 50mg |

$160.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-10mg |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 10mg |

$79.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-20mg |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 20mg |

$99.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-10μmol |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 10μl |

$69.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-4mg |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 4mg |

$66.0 | 2023-04-25 | |

| Life Chemicals | F6446-0201-15mg |

3-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide |

1795193-83-7 | 90%+ | 15mg |

$89.0 | 2023-04-25 |

3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamideに関する追加情報

Introduction to 3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide (CAS No. 1795193-83-7) and Its Emerging Applications in Chemical Biology

The compound 3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide (CAS No. 1795193-83-7) represents a significant advancement in the realm of chemical biology, particularly in the design and development of novel pharmacological agents. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications and its unique chemical properties. The presence of both fluorine and pyridine moieties in its structure imparts distinct physicochemical characteristics that make it a promising candidate for further exploration in drug discovery.

At the core of the compound's appeal lies its dual functionality, which arises from the combination of a 4-fluorophenoxy group and a 1-pyridin-2-ylpyrrolidin-3-yl benzamide moiety. The 4-fluorophenoxy group is known for its ability to enhance metabolic stability and binding affinity, while the 1-pyridin-2-ylpyrrolidin-3-yl benzamide segment contributes to favorable pharmacokinetic profiles. This synergistic arrangement has been strategically exploited in recent years to develop molecules with enhanced biological activity.

Recent studies have highlighted the compound's potential in modulating key biological pathways relevant to inflammation, neurodegeneration, and cancer. For instance, research has demonstrated that derivatives of this scaffold can interact with specific enzyme targets, leading to inhibitory effects that may translate into therapeutic benefits. The fluorine atom in the 4-fluorophenoxy group plays a crucial role in modulating receptor binding affinity, a phenomenon often exploited in medicinal chemistry to improve drug efficacy.

The 1-pyridin-2-ylpyrrolidin-3-yl benzamide moiety has also been extensively studied for its ability to engage with biological targets such as kinases and G protein-coupled receptors (GPCRs). This segment's structural flexibility allows for fine-tuning of interactions with target proteins, making it an attractive component in rational drug design. The pyridine ring, in particular, is known for its ability to form hydrogen bonds and hydrophobic interactions, which are critical for achieving high-affinity binding.

In the context of contemporary drug discovery, the compound's structural features align well with current trends toward molecular entities that exhibit high selectivity and low toxicity. The integration of fluorine and pyridine moieties into a single scaffold provides a unique opportunity to develop molecules that balance potency with safety. This approach is particularly relevant given the increasing demand for therapies that target complex diseases while minimizing off-target effects.

Moreover, computational modeling studies have suggested that 3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide (CAS No. 1795193-83-7) can be further optimized through structure-based drug design techniques. These studies have identified key residues on potential target proteins that could be exploited to enhance binding affinity and selectivity. Such insights are invaluable for guiding synthetic efforts aimed at developing next-generation pharmacological agents.

The compound's potential extends beyond traditional therapeutic applications. Emerging research indicates that it may also serve as a valuable tool in chemical biology for studying protein-protein interactions and enzyme mechanisms. Its ability to modulate biological pathways makes it a useful probe for understanding disease mechanisms at a molecular level. This capability is particularly important as researchers strive to develop more targeted and effective treatments for complex diseases.

From a synthetic chemistry perspective, 3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide (CAS No. 1795193-83-7) presents an intriguing challenge due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to access such molecules with high purity and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly instrumental in constructing the intricate framework of this compound efficiently.

The integration of fluorine into pharmaceuticals is not without challenges, however. While fluorine can enhance metabolic stability and binding affinity, it also requires careful consideration during synthesis due to its reactivity under certain conditions. Nevertheless, recent innovations in synthetic chemistry have mitigated many of these issues, making fluorinated compounds more accessible than ever before.

In conclusion, 3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide (CAS No. 1795193-83-7) represents a compelling example of how structural complexity can be leveraged to develop novel pharmacological agents with significant therapeutic potential. Its unique combination of chemical features makes it an attractive candidate for further exploration in drug discovery and chemical biology research. As our understanding of biological pathways continues to evolve, compounds like this are poised to play an increasingly important role in developing innovative treatments for human diseases.

1795193-83-7 (3-(4-fluorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide) Related Products

- 2200106-88-1(5-fluoro-2-(oxetan-3-yloxy)pyridine)

- 922626-11-7(4-ethyl-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)

- 92013-29-1(Propanedioic acid, [2-(2-bromophenyl)ethyl]-)

- 2137627-38-2(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid)

- 933030-68-3(Hex-5-ene-1-sulfonyl fluoride)

- 2361879-13-0(N-ethyl-N-({1-(5-fluoropyridin-3-yl)ethylcarbamoyl}methyl)prop-2-enamide)

- 327067-34-5(6-tert-Butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine)

- 1179382-89-8(1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide)

- 1334405-43-4(tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate)

- 338963-38-5(2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazolin-4-ol)